1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole

5‑HT₄ receptor gastrointestinal pharmacology smooth muscle relaxation

Reliably source a well-characterized 5-HT₄ full agonist for definitive receptor pharmacology studies. Researchers often face variability when substituting chemical probes, introducing confounding experimental data. BIMU-8 solves this with its validated profile. - 5-HT₄ full agonist (Emax comparable to 5-HT) with an EC₅₀ of 0.76 μM in human colon circular muscle. - Offers a 4.2-fold potency window over its close analog BIMU-1 for sensitive detection of partial agonist/antagonist effects. - A precise reference compound for establishing the upper affinity bound in competitive binding studies.

Molecular Formula C14H17N3
Molecular Weight 227.3 g/mol
CAS No. 1009075-42-6
Cat. No. B1369906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole
CAS1009075-42-6
Molecular FormulaC14H17N3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)N3C=NC4=CC=CC=C43
InChIInChI=1S/C14H17N3/c1-2-4-14-13(3-1)15-9-17(14)12-7-10-5-6-11(8-12)16-10/h1-4,9-12,16H,5-8H2
InChIKeyOGOZBBGHZSRLBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIMU-8: 5‑HT₄ Agonist Pharmacological Tool


1‑(8‑Azabicyclo[3.2.1]oct‑3‑yl)benzimidazole (commonly referred to as BIMU‑8) is a synthetic azabicycloalkyl benzimidazolone that acts as a potent and selective full agonist at the serotonin 5‑HT₄ receptor. Its core 8‑azabicyclo[3.2.1]octane scaffold positions it within the tropane‑alkaloid superfamily, but the N‑1 benzimidazole substitution confers a distinct pharmacological profile [REFS‑1]. BIMU‑8 has been extensively characterized in radioligand binding, functional cAMP assays, isolated tissue preparations, and in vivo gastrointestinal models, establishing it as a well‑validated chemical probe for 5‑HT₄ receptor research [REFS‑2].

5‑HT₄ receptor agonist tool compound for gastrointestinal signaling studies
Supports receptor binding and functional cAMP assay workflows
Reported full agonist profile in human isolated smooth muscle preparations
Azabicycloalkyl benzimidazolone scaffold for 5‑HT₄ structure-activity studies

BIMU‑8 Selectivity vs. Other 5‑HT₄ Agonists


The 8‑azabicyclo[3.2.1]octane family contains numerous compounds that interact with serotonergic, opioid, and dopaminergic systems; however, the precise substitution pattern on the benzimidazole ring and the N‑8 position of the tropane core determines receptor subtype selectivity, intrinsic efficacy, and tissue‑specific functional responses. For example, BIMU‑1 (N‑ethyl‑substituted benzimidazolone) exhibits dual 5‑HT₄ agonist/5‑HT₃ antagonist activity, whereas BIMU‑8 (N‑isopropyl‑substituted) behaves as a clean 5‑HT₄ agonist [REFS‑1]. Similarly, other benzimidazole‑containing tropanes such as DAU 6215 (itasetron) act as 5‑HT₃ antagonists, not 5‑HT₄ agonists [REFS‑2]. Even among structurally distinct 5‑HT₄ agonists (e.g., cisapride, mosapride, tegaserod), potency, efficacy, and in vivo pharmacodynamics differ markedly [REFS‑3]. Therefore, substituting BIMU‑8 with a structurally or mechanistically related compound without quantitative justification risks introducing confounding variables into experimental outcomes and invalidating cross‑study comparisons.

Analog BIMU‑1 (N‑ethyl analog) exhibits dual 5‑HT₄/5‑HT₃ activity; functional response profile may shift away from that of BIMU‑8.
Class Other 5‑HT₄ agonists (cisapride, mosapride, tegaserod) differ markedly in potency and pharmacodynamics; cross‑study comparisons may not transfer directly.
Profile BIMU‑8 has reported 5‑HT₃ and kappa opioid receptor affinity; substituting a more selective 5‑HT₄ agonist alters off‑target engagement context.

BIMU‑8 Quantitative Comparisons


5‑HT₄ Agonist Potency in Human Colon Smooth Muscle

In isolated human colon circular smooth muscle strips, the azabicycloalkyl benzimidazolone BIMU‑8 inhibited spontaneous motility with an EC₅₀ of 0.76 μM, while its close structural analog BIMU‑1 (N‑ethyl instead of N‑isopropyl) was 4.2‑fold less potent, exhibiting an EC₅₀ of 3.19 μM [REFS‑1]. Both compounds were less potent than the endogenous agonist 5‑HT (EC₅₀ = 0.13 μM), but their Emax values were not significantly different from 5‑HT, confirming that BIMU‑8 behaves as a full agonist in this tissue [REFS‑1].

Human colon 5‑HT₄ potency
Head-to-head
EC₅₀ = 0.76 μM (BIMU‑8)
BIMU‑1: 3.19 μM · 5‑HT: 0.13 μM · 4.2‑fold more potent than BIMU‑1
Supports 5‑HT₄ tool compound selection for human GI tissue pharmacology studies.
Human colon circular smooth muscle; spontaneous motility inhibition.
5‑HT₄ receptor gastrointestinal pharmacology smooth muscle relaxation

In Vivo Esophageal 5‑HT₄ Relaxation

In an anesthetized rat model of 5‑HT₄ receptor‑mediated esophageal relaxation measured by digital sonomicrometry, BIMU‑8 (3–3000 μg/kg i.v.) produced a dose‑dependent increase in esophageal inter‑crystal distance with an ED₅₀ of 49 μg/kg [REFS‑1]. This potency ranked second only to tegaserod (ED₅₀ = 11 μg/kg) and was comparable to renzapride (ED₅₀ = 51 μg/kg), while being 2.9‑fold more potent than cisapride (ED₅₀ = 141 μg/kg) and 37‑fold more potent than mosapride (ED₅₀ = 1825 μg/kg) [REFS‑1].

In vivo esophageal relaxation
Head-to-head
ED₅₀ = 49 μg/kg i.v. (BIMU‑8)
Tegaserod: 11 · Renzapride: 51 · Cisapride: 141 · Mosapride: 1825 μg/kg
Reported intermediate potency benchmark for in vivo 5‑HT₄ pharmacodynamic ranking.
Anesthetized rat; digital sonomicrometry; cumulative i.v. dosing.
5‑HT₄ receptor in vivo pharmacology esophageal motility

5‑HT₄ Affinity Ranking in Guinea Pig Ileum

In a radioligand binding study using guinea pig ileum membranes, the inhibition potency order of 5‑HT₄ agonists was determined as: BIMU‑8 > cisapride > mosapride ≈ renzapride > 5‑HT > zacopride > metoclopramide [REFS‑1]. This ranking, derived from competitive displacement of a 5‑HT₄‑selective radioligand, places BIMU‑8 at the apex of the tested series.

Guinea pig ileum affinity
Reported
Rank 1 of 7 tested agonists
BIMU‑8 > cisapride > mosapride ≈ renzapride > 5‑HT > zacopride > metoclopramide
Supports selection as a high-affinity benchmark in 5‑HT₄ competitive binding studies.
Radioligand displacement; exact Ki values not reported in this source.
5‑HT₄ receptor radioligand binding gastroprokinetic agents

5‑HT₄ vs. 5‑HT₃ Receptor Selectivity

BIMU‑8 binds to the 5‑HT₄ receptor with a Ki of 69 nM, but it also exhibits high‑affinity binding to the 5‑HT₃ receptor with a Ki of 0.36 nM [REFS‑1]. This 192‑fold higher affinity for 5‑HT₃ over 5‑HT₄ receptors reveals a significant secondary pharmacology that distinguishes BIMU‑8 from more selective 5‑HT₄ agonists such as prucalopride or tegaserod.

5‑HT₄ vs. 5‑HT₃ selectivity
Class-level
192‑fold higher affinity for 5‑HT₃
5‑HT₄ Ki = 69 nM · 5‑HT₃ Ki = 0.36 nM
Dual‑target profile requires receptor‑subtype context review in tissues co‑expressing 5‑HT₃ and 5‑HT₄.
Radioligand binding; class‑level comparison to selective 5‑HT₄ agonists.
5‑HT₄ receptor 5‑HT₃ receptor receptor selectivity

cAMP Functional Response in Primary Neurons

In primary mouse embryonic colliculi neurons, BIMU‑8 stimulates cAMP formation with an EC₅₀ of 72 nM [REFS‑1]. This functional potency aligns closely with its 5‑HT₄ receptor binding Ki (69 nM) and wild‑type 5‑HT₄ receptor EC₅₀ (18 nM) reported in recombinant systems [REFS‑2], confirming that BIMU‑8 acts as an efficacious agonist in a physiologically relevant neuronal context.

cAMP in primary neurons
Cross-study comparable
EC₅₀ = 72 nM
Within 4‑fold of binding Ki (69 nM) and recombinant EC₅₀ (18 nM)
Reported consistency between binding and functional cAMP response across native and recombinant systems.
Primary mouse embryonic colliculi neurons; Gs‑coupled signaling context.
5‑HT₄ receptor cAMP assay primary neurons

Kappa Opioid Receptor Antagonist Activity

BIMU‑8 displaces the KOR‑selective radioligand [³H]U‑69,593 from guinea pig brain membranes with a Ki of 19 nM [REFS‑1]. This off‑target opioid receptor activity is a unique feature among 5‑HT₄ agonists; compounds such as cisapride, mosapride, and tegaserod do not exhibit significant KOR affinity.

KOR antagonist activity
Class-level
Ki = 19 nM (KOR)
Typical 5‑HT₄ agonists show Ki > 1 μM for KOR
Off‑target KOR engagement may influence behavioral or GI endpoints; requires experimental control or comparator review.
Guinea pig brain membranes; displacement of [³H]U‑69,593.
kappa opioid receptor KOR antagonist receptor profiling

BIMU‑8 Research Applications


In Vitro 5‑HT₄ Agonist Activity in Human GI Tissues

BIMU‑8 is ideally suited for establishing 5‑HT₄ receptor‑mediated relaxation responses in human isolated gastrointestinal smooth muscle preparations. With an EC₅₀ of 0.76 μM in human colon circular muscle, it provides a 4.2‑fold potency window over its close analog BIMU‑1, enabling more sensitive detection of partial agonist or antagonist effects [REFS‑1]. Its full agonist profile (Emax comparable to 5‑HT) makes it an appropriate reference compound for characterizing novel 5‑HT₄ ligands in human tissue pharmacology studies.

In Vivo Esophageal Motility and 5‑HT₄ Potency Ranking

The in vivo esophageal relaxation model in anesthetized rats offers a translatable platform for ranking 5‑HT₄ agonist potency. BIMU‑8 (ED₅₀ = 49 μg/kg i.v.) serves as a benchmark of intermediate potency between tegaserod (11 μg/kg) and cisapride (141 μg/kg) [REFS‑1]. This model is particularly valuable for differentiating compounds within the 5‑HT₄ agonist class and for evaluating the pharmacodynamic consequences of structural modifications to the azabicycloalkyl benzimidazolone scaffold.

Radioligand Binding for 5‑HT₄ Affinity Profiling

BIMU‑8 consistently ranks as the highest‑affinity 5‑HT₄ ligand among clinically relevant gastroprokinetic agents in guinea pig ileum binding assays [REFS‑1]. It can be employed as a positive control to establish the upper bound of the 5‑HT₄ affinity range in competitive displacement studies, facilitating accurate Ki determination for novel compounds.

5‑HT₄/5‑HT₃ Interplay in Enteric Neurons

Given its dual high‑affinity binding to both 5‑HT₄ (Ki = 69 nM) and 5‑HT₃ (Ki = 0.36 nM) receptors [REFS‑1], BIMU‑8 is uniquely suited for studies examining the integrated response to simultaneous 5‑HT₄ activation and 5‑HT₃ modulation in the enteric nervous system. By comparing BIMU‑8 responses to those of selective 5‑HT₄ agonists (e.g., prucalopride) in tissues where both receptors are expressed, researchers can dissect the relative contributions of each receptor subtype to net physiological outcomes.

Application
Selection Property
Validation Focus
5‑HT₄ receptor signaling studies in human GI tissue
Full agonist profile in isolated smooth muscle
Relaxation endpoint response and partial agonist discrimination
In vivo 5‑HT₄ pharmacodynamic ranking
Intermediate potency benchmark in esophageal motility model
Dose‑response and inter‑compound potency differentiation
5‑HT₄ affinity profiling
High‑affinity benchmark ligand in competitive binding
Binding assay calibration and novel compound Ki determination
Enteric 5‑HT₄/5‑HT₃ receptor interplay studies
Dual 5‑HT₄/5‑HT₃ binding profile
Receptor‑subtype contribution analysis in co‑expressing tissues

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